molecular formula C7H10N2 B086116 2,4-Dimethylpyridin-3-amine CAS No. 1073-21-8

2,4-Dimethylpyridin-3-amine

Cat. No. B086116
CAS RN: 1073-21-8
M. Wt: 122.17 g/mol
InChI Key: FSYHJEBPLDNXAM-UHFFFAOYSA-N
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Patent
US05721259

Procedure details

To a solution of 3-amino-2,4-dimethylpyridine (25.0 g, 0.21 mol) in 10% sulfuric acid (405 mL) cooled to 0° C. by dry ice in acetone with stirring, a solution of sodium nitrite (16.2 g, 0.23 mol) in 160 mL of water was added dropwise at 0.5° C. over a period of 7 min. The solution was maintained at 0° C. for an additional 15 min and then heated in a steam-bath for 15 min. After cooling to room temperature, the solution was neutralized with K2CO3 to pH 7. The product was then extracted with chloroform (3×500 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed in vacuo. The product was recrystallized from acetone, and the mother liquid was purified by silica gel column chromatography (EtOAc) to afford an additional amount of the pure product, 3-hydroxy-2,4-dimethylpyridine. The total yield was 12.7 g (51%) as a colorless solid: mp 105°-106° C. (lit. 99°-101° C.); 1H NMR (90 MHz, CDCl3) δ 2.25 (s, 3H, 4-CH3), 2.50 (s, 3H, 2-CH3), 6.97 (d, 1H, 5-H, J5,6 =4.5 Hz), 7.95 (d, 1H, 6-H, J5,6 =4.5 Hz), 11.20 (s, 1H, 5-OH, D2O exchangeable).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
405 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH3:9])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].C(=O)=[O:11].N([O-])=O.[Na+].C([O-])([O-])=O.[K+].[K+]>S(=O)(=O)(O)O.CC(C)=O.O>[OH:11][C:2]1[C:3]([CH3:9])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC=1C(=NC=CC1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
405 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a steam-bath for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with chloroform (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
the mother liquid was purified by silica gel column chromatography (EtOAc)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC=CC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.